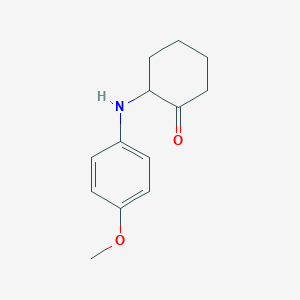![molecular formula C16H15F3N2O B11941884 1-(2-Ethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11941884.png)
1-(2-Ethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea is a compound that features both ethyl and trifluoromethyl groups attached to a phenyl ring, connected through a urea linkage
Preparation Methods
The synthesis of 1-(2-Ethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea typically involves the reaction of 2-ethylphenyl isocyanate with 2-(trifluoromethyl)aniline. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
1-(2-Ethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: Under acidic or basic conditions, the urea linkage can be hydrolyzed, leading to the formation of the corresponding amines and carbon dioxide.
Scientific Research Applications
1-(2-Ethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used to study the effects of trifluoromethyl groups on biological activity and molecular interactions.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development and medicinal chemistry studies.
Industry: In the materials science industry, the compound can be used to develop new materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 1-(2-Ethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biological activity. The urea linkage provides a stable scaffold that can interact with various molecular pathways, influencing the compound’s overall effect.
Comparison with Similar Compounds
1-(2-Ethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea can be compared to other similar compounds, such as:
1-(2-Ethylphenyl)-3-[2-(trifluoromethyl)phenyl]ethanol: This compound features an ethanol group instead of a urea linkage, leading to different chemical properties and reactivity.
1-(2-Ethylphenyl)-3-[2-(trifluoromethyl)phenyl]amine:
1-(2-Ethylphenyl)-3-[2-(trifluoromethyl)phenyl]ketone: The ketone variant exhibits unique reactivity and can be used in different chemical reactions.
The uniqueness of this compound lies in its combination of ethyl and trifluoromethyl groups, which impart distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H15F3N2O |
|---|---|
Molecular Weight |
308.30 g/mol |
IUPAC Name |
1-(2-ethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C16H15F3N2O/c1-2-11-7-3-5-9-13(11)20-15(22)21-14-10-6-4-8-12(14)16(17,18)19/h3-10H,2H2,1H3,(H2,20,21,22) |
InChI Key |
HCWVVCLJYCXSMD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NC2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Fluoro-10-(piperidin-1-yl)-11H-indeno[1,2-b]quinoline](/img/structure/B11941815.png)

![tert-butyl 7-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B11941829.png)




![Tricyclo[7.1.0.04,6]decane](/img/structure/B11941847.png)



silane](/img/structure/B11941889.png)
